![molecular formula C10H10N6 B1483781 3-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine CAS No. 2098046-09-2](/img/structure/B1483781.png)
3-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine
Overview
Description
Synthesis Analysis
Most syntheses of pyridine rings rely upon one of two approaches: the condensation of carbonyl compounds or cycloaddition reactions . For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the azide group and the pyridine and pyrazole rings.Chemical Reactions Analysis
Azide-containing compounds like this one have been found to undergo a variety of reactions and interact with other molecules in specific ways. They can serve as protected -NH2 synthons, as illustrated by the synthesis of 1,1,1-tris(aminomethyl)ethane .Scientific Research Applications
Bioconjugation and Molecular Diagnostics
A fast synthesis path to modified oligoribonucleotides using this compound allows for subsequent bioconjugation, exemplified by fluorescent labeling via Click chemistry. This has applications in molecular diagnostics and biophysical studies on RNA .
Fluorescent Labeling in Biological Systems
The compound has been used in fluorophore-assisted Click chemistry for the labeling of biomolecules in biological systems. This approach is crucial for understanding diverse biological processes and real-time live-cell imaging .
Synthesis of Spirocyclic Oxindoles
Spirocyclic oxindoles are important in drug discovery, and this compound can be used in the stereoselective synthesis of such structures. These spirocyclic structures are highly 3-dimensional and can improve certain physicochemical properties relevant to medicinal chemistry .
RNA Labeling and Therapeutics
The compound’s derivatives have been used for RNA labeling, which is increasingly important for molecular diagnostics and biophysical studies. This includes the development of siRNA targeting specific genes for therapeutic applications .
Mechanism of Action
Biochemical Pathways
The compound affects various biochemical pathways. α-Azido ketones, a class of compounds to which 3-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine belongs, are very versatile and valuable synthetic intermediates, known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .
properties
IUPAC Name |
3-[1-(2-azidoethyl)pyrazol-4-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c11-15-13-4-5-16-8-10(7-14-16)9-2-1-3-12-6-9/h1-3,6-8H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECYCRQDJIVVOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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